molecular formula C8H22O2Si3 B11713086 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane

2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane

Cat. No.: B11713086
M. Wt: 234.51 g/mol
InChI Key: RRDLJDSHEIKIKS-UHFFFAOYSA-N
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Description

2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane is a silicon-containing organic compound It is characterized by its unique structure, which includes three silicon atoms and two oxygen atoms arranged in a cyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane typically involves the reaction of hexamethyldisiloxane with a suitable silicon-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon-oxygen bonds, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can break silicon-oxygen bonds, resulting in the formation of silanes.

    Substitution: The silicon atoms in the compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various organometallic reagents, such as Grignard reagents, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.

Scientific Research Applications

2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and materials.

    Biology: The compound’s unique structure makes it a useful tool in studying silicon biochemistry and its interactions with biological molecules.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its ability to form stable silicon-oxygen bonds.

Mechanism of Action

The mechanism by which 2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds are crucial in various chemical reactions and applications. The compound’s molecular targets and pathways involve interactions with other silicon-containing molecules and catalysts, facilitating the formation of complex structures and materials.

Comparison with Similar Compounds

Similar Compounds

    Hexamethyldisiloxane: A simpler silicon-containing compound with two silicon atoms and one oxygen atom.

    Octamethylcyclotetrasiloxane: A cyclic compound with four silicon atoms and four oxygen atoms.

    Trimethylsilanol: A silicon-containing compound with one silicon atom and one hydroxyl group.

Uniqueness

2,2,4,4,7,7-Hexamethyl-1,3,2,4,7-dioxatrisilepane is unique due to its specific cyclic structure with three silicon atoms and two oxygen atoms. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C8H22O2Si3

Molecular Weight

234.51 g/mol

IUPAC Name

2,2,4,4,7,7-hexamethyl-1,3,2,4,7-dioxatrisilepane

InChI

InChI=1S/C8H22O2Si3/c1-11(2)7-8-12(3,4)10-13(5,6)9-11/h7-8H2,1-6H3

InChI Key

RRDLJDSHEIKIKS-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC[Si](O[Si](O1)(C)C)(C)C)C

Origin of Product

United States

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